N-(1-(cyclopropanecarbonyl)indolin-5-yl)propionamide
Description
N-(1-(Cyclopropanecarbonyl)indolin-5-yl)propionamide is a synthetic small molecule featuring an indoline scaffold substituted at the 1-position with a cyclopropanecarbonyl group and at the 5-position with a propionamide moiety. The cyclopropane ring introduces steric constraints that may enhance binding specificity, while the propionamide group contributes to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-14(18)16-12-5-6-13-11(9-12)7-8-17(13)15(19)10-3-4-10/h5-6,9-10H,2-4,7-8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZOPQXGEPOXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopropanecarbonyl)indolin-5-yl)propionamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This method yields the desired indole derivative in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-(cyclopropanecarbonyl)indolin-5-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
N-(1-(cyclopropanecarbonyl)indolin-5-yl)propionamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-5-yl)propionamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing various biological processes. The cyclopropane ring may enhance the compound’s stability and binding affinity, contributing to its overall biological activity .
Comparison with Similar Compounds
Cyclopropanecarboxamide Isoindolin Derivatives ()
The compound N-(2-Acetyl-1-oxoisoindolin-5-yl)cyclopropanecarboxamide (and its isomer N-(2-Acetyl-3-oxoisoindolin-5-yl)cyclopropanecarboxamide ) shares critical structural features with the target molecule:
- Core Scaffold : Isoindolin (a benzannulated piperidine) vs. indoline (dihydroindole).
- Substituents : Cyclopropanecarboxamide at the 5-position and acetyl at the 2-position vs. cyclopropanecarbonyl at the 1-position and propionamide at the 5-position.
- Isomerism : The isoindolin derivative exists as unresolved 1-oxo and 3-oxo isomers (2:1 ratio), highlighting challenges in synthesis and purification .
Functional Implications :
- The isoindolin derivative’s unresolved isomers may reduce purity and complicate pharmacological profiling, whereas the target compound’s indoline scaffold avoids this issue.
- The acetyl group in the isoindolin derivative may confer different electronic effects compared to the propionamide in the target compound.
Indole Carboxamide Derivatives ()
Compounds such as N-(benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides (e.g., compounds 8–12, 15, 16, 18) differ structurally but share an indole-based core:
- Core Scaffold : Indole (aromatic) vs. indoline (partially saturated).
- Substituents : Methoxy or chloro groups at the 5-position vs. propionamide.
- Pharmacology : Demonstrated lipid-lowering effects in hyperlipidemia models .
Functional Implications :
- Saturation of the indoline ring may alter metabolic stability compared to aromatic indoles.
- Propionamide’s hydrogen-bonding capacity could enhance target engagement relative to methoxy or chloro groups.
Propionamide-Containing DPP-IV Inhibitors ()
The DPP-IV inhibitor N-[1-(3-Amino-4-phenyl-butyryl)-4-hydroxy-pyrrolidin-2-ylmethyl]-propionamide shares a propionamide group but diverges in core structure:
- Core Scaffold : Pyrrolidine vs. indoline.
- Therapeutic Target : DPP-IV enzyme for diabetes vs. unspecified targets for the indoline compound.
Functional Implications :
- The propionamide group’s placement on a flexible pyrrolidine scaffold may enhance enzyme interaction, whereas its rigid indoline positioning could favor receptor-binding specificity.
Biological Activity
N-(1-(cyclopropanecarbonyl)indolin-5-yl)propionamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on current research findings.
The primary biological activity of this compound is linked to its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway of tryptophan metabolism. IDO1 is known to suppress immune responses in cancer by depleting tryptophan and producing immunosuppressive metabolites. Therefore, inhibiting IDO1 can enhance anti-tumor immunity and improve the efficacy of other cancer therapies.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against IDO1. For instance, a study reported an IC50 value of approximately 34 nM for IDO1 inhibition, indicating a potent interaction with the enzyme . This level of inhibition suggests that the compound could effectively restore immune function in tumor microenvironments.
In Vivo Efficacy
In vivo studies using murine models have shown that treatment with this compound leads to a reduction in tumor growth rates when combined with other immunotherapeutic agents. The compound has been tested in combination with checkpoint inhibitors, demonstrating synergistic effects that enhance overall survival rates in treated animals .
Case Study 1: Combination Therapy
In a preclinical trial, this compound was administered alongside pembrolizumab (a PD-1 inhibitor) in melanoma-bearing mice. The results indicated that the combination therapy significantly improved tumor regression compared to either treatment alone, underscoring the compound's potential as a valuable addition to existing cancer therapies .
Case Study 2: Immune Response Modulation
Another study evaluated the immune profile of mice treated with this compound. The findings revealed an increase in T-cell proliferation and a decrease in regulatory T-cell populations, suggesting that the compound not only inhibits IDO1 but also modulates the immune landscape favorably towards anti-tumor activity .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
